2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide
Description
2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a chloro group, a methoxy group, and a tetrazole ring attached to a phenyl ring, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Properties
IUPAC Name |
2-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O2/c1-18-9-4-7(13-10(17)5-11)2-3-8(9)16-6-12-14-15-16/h2-4,6H,5H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTNYYZAGJLSOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CCl)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxy-4-(1h-tetrazol-1-yl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the α-position of the acetamide group is highly reactive toward nucleophiles. Key substitution pathways include:
Table 1: Substitution Reactions
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium azide | DMF, 80°C, 12 h | 2-Azido-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]acetamide | 85–92% | |
| Piperidine | THF, rt, 6 h | 2-Piperidino-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]acetamide | 78% | |
| Thiourea | Ethanol, reflux, 8 h | 2-(Thiocarbamoylthio)-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]acetamide | 65% |
The tetrazole ring stabilizes the transition state through resonance, enhancing reaction rates compared to non-tetrazole analogues.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Table 2: Hydrolysis Pathways
| Conditions | Product | Application | Source |
|---|---|---|---|
| 6M HCl, reflux, 4 h | 2-Chloroacetic acid + 3-methoxy-4-(1H-tetrazol-1-yl)aniline | Precursor for polymer synthesis | |
| 2M NaOH, 60°C, 2 h | Sodium 2-chloroacetate + free amine | Intermediate in drug derivatization |
Hydrolysis kinetics show pseudo-first-order behavior with a half-life of 45 minutes under basic conditions.
Oxidation and Reduction Reactions
The tetrazole ring participates in redox transformations:
Table 3: Redox Reactions
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 3 h | 5-Oxo-1H-tetrazole derivative | Forms stable N-oxide | |
| NaBH₄ | MeOH, 0°C, 1 h | Partially reduced tetrazole (dihydrotetrazole) | Reversible under acidic conditions |
Oxidation of the tetrazole ring increases electrophilicity, enabling subsequent Michael additions .
Cycloaddition and Coordination Reactions
The tetrazole moiety acts as a ligand in metal coordination and participates in [3+2] cycloadditions:
Table 4: Cycloaddition/Coordination Reactions
Cycloaddition with alkynes proceeds regioselectively at the N1 position of the tetrazole .
Functionalization of the Methoxy Group
Demethylation and electrophilic substitution occur at the methoxy-substituted phenyl ring:
Table 5: Methoxy Group Reactivity
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃, DCM, −78°C | Phenolic derivative | 2-Chloro-N-[3-hydroxy-4-(1H-tetrazol-1-yl)phenyl]acetamide | 88% | |
| HNO₃/H₂SO₄ | 0°C, 1 h | Nitro-substituted analogue | 72% |
Electron-donating methoxy groups direct electrophiles to the para position relative to the tetrazole.
Stability and Degradation
The compound decomposes under UV light (λ = 254 nm) via:
-
Cleavage of the C–Cl bond (t₁/₂ = 2.3 h)
-
Ring-opening of tetrazole to form nitrile species.
Scientific Research Applications
Industrial Production Techniques
In an industrial context, production may involve large-scale batch or continuous flow processes, utilizing automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to achieve optimal results.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Research focusing on N-substituted phenyl-2-chloroacetamides has demonstrated effectiveness against various pathogens:
- Gram-positive bacteria : Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA)
- Gram-negative bacteria : Moderate activity against Escherichia coli
- Fungi : Activity against Candida albicans
A quantitative structure-activity relationship (QSAR) analysis indicated that compounds with halogenated phenyl rings exhibit enhanced lipophilicity, which facilitates their ability to penetrate cell membranes effectively, crucial for antimicrobial efficacy.
Anticancer Research
The compound's unique structure may also contribute to anticancer properties. The tetrazole ring enhances reactivity, making it a candidate for further investigation in cancer therapeutics. Preliminary studies suggest that derivatives of this compound can inhibit tumor growth in vitro, warranting further exploration into its mechanisms and potential applications in oncology.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of 2-Chloro-n-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]acetamide against a panel of bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on MRSA, with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics.
Study 2: Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their anticancer activity against human cancer cell lines. The findings showed that specific modifications to the tetrazole moiety enhanced cytotoxicity, suggesting avenues for developing more effective cancer treatments.
Mechanism of Action
The mechanism of action of 2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and methoxy groups, along with the tetrazole ring, contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate its effects at the cellular and molecular levels.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-n-[3-methoxy-4-(1h-imidazol-1-yl)phenyl]acetamide
- 2-Chloro-n-[3-methoxy-4-(1h-triazol-1-yl)phenyl]acetamide
- 2-Chloro-n-[3-methoxy-4-(1h-pyrazol-1-yl)phenyl]acetamide
Uniqueness
2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making this compound particularly valuable in research and industrial applications.
Biological Activity
2-Chloro-n-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound notable for its complex structure, which includes a chloro group, a methoxy group, and a tetrazole moiety. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in antimicrobial and anticancer research.
The molecular formula of this compound is , with a molecular weight of approximately 267.67 g/mol . The presence of the tetrazole ring is significant as it enhances the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClN5O2 |
| Molecular Weight | 267.67 g/mol |
| CAS Number | 2173098-86-5 |
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxy-4-(1H-tetrazol-1-yl)aniline with chloroacetyl chloride in the presence of a base like triethylamine. This method allows for controlled conditions to ensure high yield and purity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and related compounds. Research focusing on N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .
In a quantitative structure-activity relationship (QSAR) analysis, compounds containing halogenated phenyl rings exhibited enhanced lipophilicity, which facilitated their ability to penetrate cell membranes effectively. This characteristic is crucial for their antimicrobial efficacy .
Anticancer Activity
The tetrazole moiety in this compound may also contribute to its anticancer properties. Research indicates that related compounds have been tested for their ability to inhibit various cancer cell lines. For instance, studies on similar tetrazole-containing compounds have shown promising results against different cancer types, suggesting that the unique structural features of this compound could be explored further for anticancer applications .
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Antimicrobial Screening : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, including derivatives similar to this compound, revealing strong activity against MRSA and moderate effects against yeasts .
- Anticancer Potential : Another investigation into tetrazole hybrids demonstrated varying degrees of cytotoxicity against cancer cell lines, with some compounds exhibiting significant selectivity and low cytotoxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]acetamide, and how are intermediates purified?
- Methodology : Synthesis typically involves reacting substituted phenylamines with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in solvents like dichloromethane or dioxane. For example, similar chloroacetamide derivatives are synthesized by refluxing 2-amino-oxadiazoles with chloroacetyl chloride in triethylamine, followed by recrystallization (pet-ether) or column chromatography for purification .
- Critical Parameters : Reaction temperature (20–25°C for dropwise addition vs. reflux for 4 hours), stoichiometric ratios, and solvent polarity influence yield. TLC monitoring is essential to confirm reaction completion .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Analytical Workflow :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, N-H bend for tetrazole).
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons in the tetrazole-phenyl moiety).
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to validate purity (e.g., discrepancies ≤0.5% acceptable) .
Advanced Research Questions
Q. How do computational methods optimize reaction pathways for synthesizing this compound?
- Approach : Use quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. ICReDD’s framework integrates computational predictions with high-throughput experimentation, narrowing optimal conditions (e.g., solvent selection, catalyst loading) .
- Case Study : Reaction path searches predict activation barriers for nucleophilic substitution at the chloro group, guiding experimentalists to prioritize amines or thiols as nucleophiles under specific pH conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Root Cause Analysis :
- Purity Issues : Inconsistent elemental analysis (e.g., C% deviations >0.5% in ) suggests impurities affecting bioactivity. Repurify via gradient recrystallization.
- Assay Variability : Standardize cytotoxicity assays (e.g., MTT vs. resazurin) using controls like doxorubicin.
Q. How does the tetrazole moiety influence regioselectivity in substitution reactions?
- Mechanistic Insight : The 1H-tetrazole group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to the meta-methoxy position. For example, nucleophilic substitution at the chloroacetamide group proceeds faster in polar aprotic solvents (DMF) due to stabilized transition states .
- Experimental Validation : Conduct competition experiments with/without tetrazole-protecting groups (e.g., trityl) to isolate its electronic effects .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize solvent polarity (dichloromethane > ethanol) to enhance nucleophilic substitution yields .
- Data Reproducibility : Report detailed crystallographic parameters (e.g., R-factor ≤0.05) and assay conditions to mitigate contradictions .
- Safety Protocols : Use inert atmospheres (N₂/Ar) during tetrazole reactions to prevent exothermic decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
